molecular formula C17H17N3O3S B6965544 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one

2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one

Cat. No.: B6965544
M. Wt: 343.4 g/mol
InChI Key: OOMSZRMIBBSNQE-UHFFFAOYSA-N
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Description

2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a morpholine ring, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one typically involves multi-step organic reactionsThe final step involves the formation of the isoindolinone core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial quorum sensing receptors, inhibiting their activity and thereby reducing bacterial virulence and biofilm formation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and isoindolinone derivatives. Examples are:

Uniqueness

What sets 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one apart is the combination of the thiazole, morpholine, and isoindolinone moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(11-20-9-12-3-1-2-4-13(12)17(20)22)19-6-7-23-14(10-19)16-18-5-8-24-16/h1-5,8,14H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMSZRMIBBSNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2CC3=CC=CC=C3C2=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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